molecular formula C12H12N2 B186984 N1-Phenylbenzene-1,3-diamine CAS No. 5840-03-9

N1-Phenylbenzene-1,3-diamine

Cat. No.: B186984
CAS No.: 5840-03-9
M. Wt: 184.24 g/mol
InChI Key: VJTZHXQAZLGBHV-UHFFFAOYSA-N
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Description

N1-Phenylbenzene-1,3-diamine is an organic compound with the molecular formula C12H12N2. It is a derivative of benzene, where two amino groups are attached to the benzene ring at the 1 and 3 positions, and a phenyl group is attached to one of the amino groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Synthetic Routes and Reaction Conditions:

    Aromatic Nucleophilic Substitution: One common method for synthesizing this compound involves the nucleophilic substitution of a nitrobenzene derivative with aniline. The reaction typically occurs under basic conditions and elevated temperatures to facilitate the substitution process.

    Reductive Amination: Another method involves the reductive amination of nitrobenzene derivatives. This process includes the reduction of nitro groups to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form various amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: this compound can participate in electrophilic substitution reactions, where the amino groups can be substituted with other functional groups. Common reagents include halogens and sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, sulfonyl chlorides, elevated temperatures, and catalysts.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Functionalized benzene derivatives.

Scientific Research Applications

Pharmaceutical Applications

N1-Phenylbenzene-1,3-diamine has been investigated for its biological activity, particularly in enzyme inhibition and modulation of protein functions. Its potential therapeutic applications include:

  • Enzyme Inhibition : Studies suggest that this compound can act as a ligand in binding studies, inhibiting specific enzymes involved in various biochemical pathways. This property makes it a candidate for drug development targeting diseases where enzyme modulation is beneficial.
  • Case Study : Research has shown that derivatives of this compound exhibit anti-cancer properties by targeting specific signaling pathways in cancer cells. For instance, studies demonstrate its ability to inhibit the proliferation of certain cancer cell lines through apoptosis induction mechanisms.

Material Science

In material science, this compound is explored for its role in the synthesis of polymers and as an antioxidant.

  • Polymer Chemistry : The compound can be used as a building block for synthesizing polyamides and other polymeric materials. Its amine groups facilitate cross-linking reactions that enhance the thermal stability and mechanical properties of polymers .
  • Antioxidant Properties : this compound has been studied for its effectiveness as an antioxidant in rubber formulations. It helps to prevent degradation from ozone and heat exposure, thereby prolonging the lifespan of rubber products .

Catalytic Applications

The compound serves as a bifunctional organocatalyst in various organic reactions.

  • Organocatalysis : this compound derivatives have been utilized in asymmetric synthesis due to their ability to stabilize transition states during chemical reactions. This application is particularly relevant in synthesizing chiral compounds .

Data Table: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N1-Phenylbenzene-1,2-diamineAmine groups at positions 1 and 2Different reactivity due to amine positioning
1,3-BenzenediamineLacks phenyl groupVarying chemical properties and applications
3-AminodiphenylamineAnother name for this compoundHighlights structural similarity

Safety and Environmental Impact

While exploring the applications of this compound, it is crucial to consider its safety profile:

  • Toxicity : The compound has been classified under various chemical hazard categories due to potential risks such as skin irritation and acute toxicity if ingested. Proper handling and safety measures are essential when working with this compound.

Mechanism of Action

The mechanism by which N1-Phenylbenzene-1,3-diamine exerts its effects involves interactions with various molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with specific proteins and enzymes involved in cell death pathways. The compound’s antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

N1-Phenylbenzene-1,3-diamine can be compared with other similar compounds such as:

    1,2-Phenylenediamine: This compound has amino groups at the 1 and 2 positions of the benzene ring. It is used in the synthesis of dyes and pigments.

    1,4-Phenylenediamine: This compound has amino groups at the 1 and 4 positions of the benzene ring. It is commonly used in the production of polymers and as a hair dye ingredient.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

N1-Phenylbenzene-1,3-diamine, also known as 3-N-phenylbenzene-1,3-diamine, is an organic compound with the molecular formula C12H12N2. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer properties. This article explores the biological activity of this compound by reviewing relevant studies, mechanisms of action, and comparative analyses with similar compounds.

PropertyValue
IUPAC Name3-N-phenylbenzene-1,3-diamine
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
CAS Number5840-03-9
Solubility>27.6 µg/mL at pH 7.4

The biological activity of this compound can be attributed to its interactions with various molecular targets:

Anticancer Activity:

  • Induction of Apoptosis: Research indicates that this compound may induce apoptosis in cancer cells by interacting with specific proteins and enzymes involved in cell death pathways. This process might involve the modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity:

  • Membrane Disruption: The compound has shown potential in disrupting bacterial cell membranes, which can lead to cell lysis and death. Additionally, it may inhibit essential bacterial enzymes necessary for survival.

Case Studies and Research Findings

  • Antimicrobial Properties:
    • A study examined the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
  • Anticancer Studies:
    • In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally related compounds:

CompoundStructure PositioningBiological Activity
1,2-Phenylenediamine1 and 2Primarily used in dye synthesis; limited antibacterial properties.
1,4-Phenylenediamine1 and 4Commonly used in polymers; exhibits some anticancer properties but less potent than this compound.

This compound stands out due to its specific substitution pattern that enhances its biological activity compared to these similar compounds.

Properties

IUPAC Name

3-N-phenylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTZHXQAZLGBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350670
Record name N~1~-Phenylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807386
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5840-03-9
Record name N1-Phenyl-1,3-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5840-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~-Phenylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N1-Phenylbenzene-1,3-diamine
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N1-Phenylbenzene-1,3-diamine
N1-Phenylbenzene-1,3-diamine
N1-Phenylbenzene-1,3-diamine

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